molecular formula C6H5ClN2O B1297083 5-Chloronicotinamide CAS No. 284040-69-3

5-Chloronicotinamide

Cat. No.: B1297083
CAS No.: 284040-69-3
M. Wt: 156.57 g/mol
InChI Key: LNNDTIIAQNGGPA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chloronicotinamide can be synthesized through several methods. One common synthetic route involves the chlorination of nicotinamide. The reaction typically involves the use of thionyl chloride or phosphorus pentachloride as chlorinating agents under controlled conditions to introduce the chlorine atom at the 5-position of the pyridine ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

5-Chloronicotinamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The amide group can be hydrolyzed to form 5-chloronicotinic acid.

    Reduction: The compound can be reduced to form this compound derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the amide group. Common reagents include hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Various substituted nicotinamide derivatives.

    Hydrolysis: 5-Chloronicotinic acid.

    Reduction: Reduced derivatives of this compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-chloronicotinamide involves its interaction with biological molecules due to its structural similarity to nicotinamide. It can act as an inhibitor or modulator of enzymes that utilize nicotinamide adenine dinucleotide (NAD) as a cofactor. This interaction can affect various metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloronicotinamide
  • 5-Bromo-2-chloronicotinamide

Comparison

5-Chloronicotinamide is unique due to the position of the chlorine atom on the pyridine ring, which can influence its reactivity and biological activity. Compared to 2-chloronicotinamide, the 5-position chlorination may result in different steric and electronic effects, affecting its interaction with biological targets.

Properties

IUPAC Name

5-chloropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O/c7-5-1-4(6(8)10)2-9-3-5/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNDTIIAQNGGPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343961
Record name 5-Chloronicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284040-69-3
Record name 5-Chloronicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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